

Linaprazan Glurate vs. Standard of Care in Erosive Esophagitis: A Comparative Guide

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Compound of Interest

Compound Name: *Linaprazan Glurate*

Cat. No.: *B8818405*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **linaprazan glurate**, a novel potassium-competitive acid blocker (P-CAB), with the current standard of care, proton pump inhibitors (PPIs), for the treatment of erosive esophagitis (EE). The information is based on available clinical trial data and pharmacological research, designed to inform researchers, scientists, and drug development professionals.

Executive Summary

Linaprazan glurate is a next-generation acid suppressant that has demonstrated promising results in clinical trials for the healing of erosive esophagitis. As a P-CAB, it offers a different mechanism of action compared to the widely used PPIs. Clinical data from the Phase II LEED study suggests that **linaprazan glurate** may offer improved efficacy, particularly in patients with more severe grades of erosive esophagitis, when compared to the standard of care, lansoprazole. This guide will delve into the comparative efficacy, mechanism of action, and clinical trial protocols of **linaprazan glurate** and its comparator.

Data Presentation: Comparative Efficacy in Erosive Esophagitis

The following tables summarize the key quantitative data from the Phase II LEED (**Linaprazan glurate** Erosive Esophagitis Dose ranging) study, which compared different doses of

linaprazan glurate with the standard 30 mg dose of lansoprazole.

Table 1: 4-Week Healing Rates of Erosive Esophagitis (All Grades)

Treatment Group	Intention-to-Treat (ITT) Analysis	Per-Protocol (PP) Analysis
Linaprazan Glurate (all doses combined)	71.1% ^{[1][2]}	80.9% ^{[1][2]}
Lansoprazole 30 mg QD	60.6% ^[1]	59.1%

Table 2: 4-Week Healing Rates by Esophagitis Severity (ITT Analysis)

Treatment Group	LA Grade A/B Healing Rate	LA Grade C/D Healing Rate
Linaprazan Glurate 25 mg BID	83.8%	73.6% (all doses combined)
Linaprazan Glurate 50 mg BID	83.8%	73.6% (all doses combined)
Linaprazan Glurate 75 mg BID	83.8%	73.6% (all doses combined)
Linaprazan Glurate 100 mg BID	83.8%	73.6% (all doses combined)
Lansoprazole 30 mg QD	81.0%	37.5%

Note: LA Grade refers to the Los Angeles Classification of Erosive Esophagitis.

Experimental Protocols

LEED Phase II Study (NCT05055128)

The LEED study was a randomized, double-blind, active-comparator, dose-finding study.

- Objective: To evaluate the 4-week healing rate and safety of four different dosing regimens of **linaprazan glurate** compared to lansoprazole in patients with erosive esophagitis.
- Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles (LA) grade C/D) or LA grade A/B with a partial response to at least 8 weeks of proton pump

inhibitor therapy.

- Treatment Arms:
 - **Linaprazan glurate** 25 mg twice daily
 - **Linaprazan glurate** 50 mg twice daily
 - **Linaprazan glurate** 75 mg twice daily
 - **Linaprazan glurate** 100 mg twice daily
 - Lansoprazole 30 mg once daily
- Primary Endpoint: To support the dose selection of **linaprazan glurate** for Phase III studies through the central assessment of four-week endoscopic healing of erosive esophagitis.
- Study Duration: Patients were treated for 4 weeks, followed by a 4-week open-label phase with lansoprazole.

HEEALING 1 Phase III Study (NCT07037875)

The HEEALING 1 study is a pivotal Phase III trial designed to confirm the efficacy of **linaprazan glurate**.

- Objective: To demonstrate the superiority of **linaprazan glurate** over lansoprazole in the healing of patients with moderate to severe erosive GERD (LA grade C/D) after 4 weeks.
- Patient Population: Approximately 500 patients with erosive GERD.
- Treatment Arms:
 - **Linaprazan glurate** (dose to be confirmed based on Phase II results)
 - Lansoprazole
- Primary Endpoint: Superiority in healing rates of moderate to severe erosive GERD (LA grade C/D) at 4 weeks compared to lansoprazole.

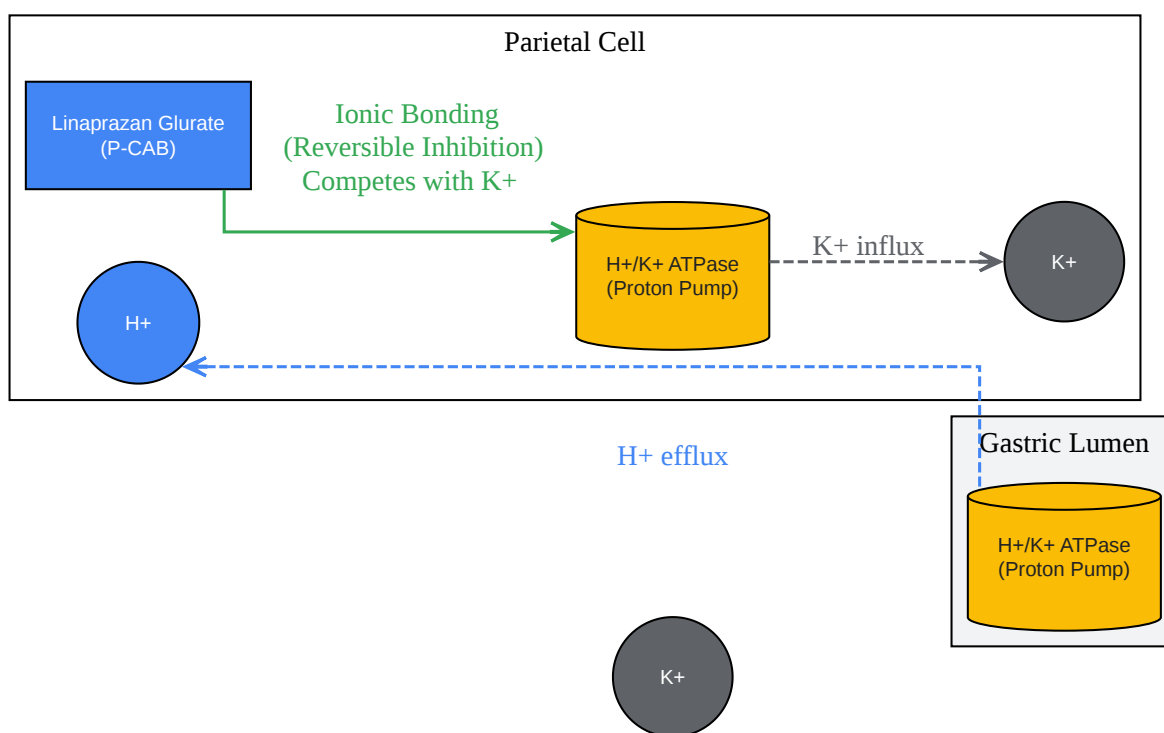
- Secondary Endpoints: Healing and symptom relief for up to 8 weeks.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the distinct mechanisms of action of Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs) like **linaprazan glurate** in the gastric parietal cell.

Diagram 1: Mechanism of Action of Proton Pump Inhibitors (PPIs).

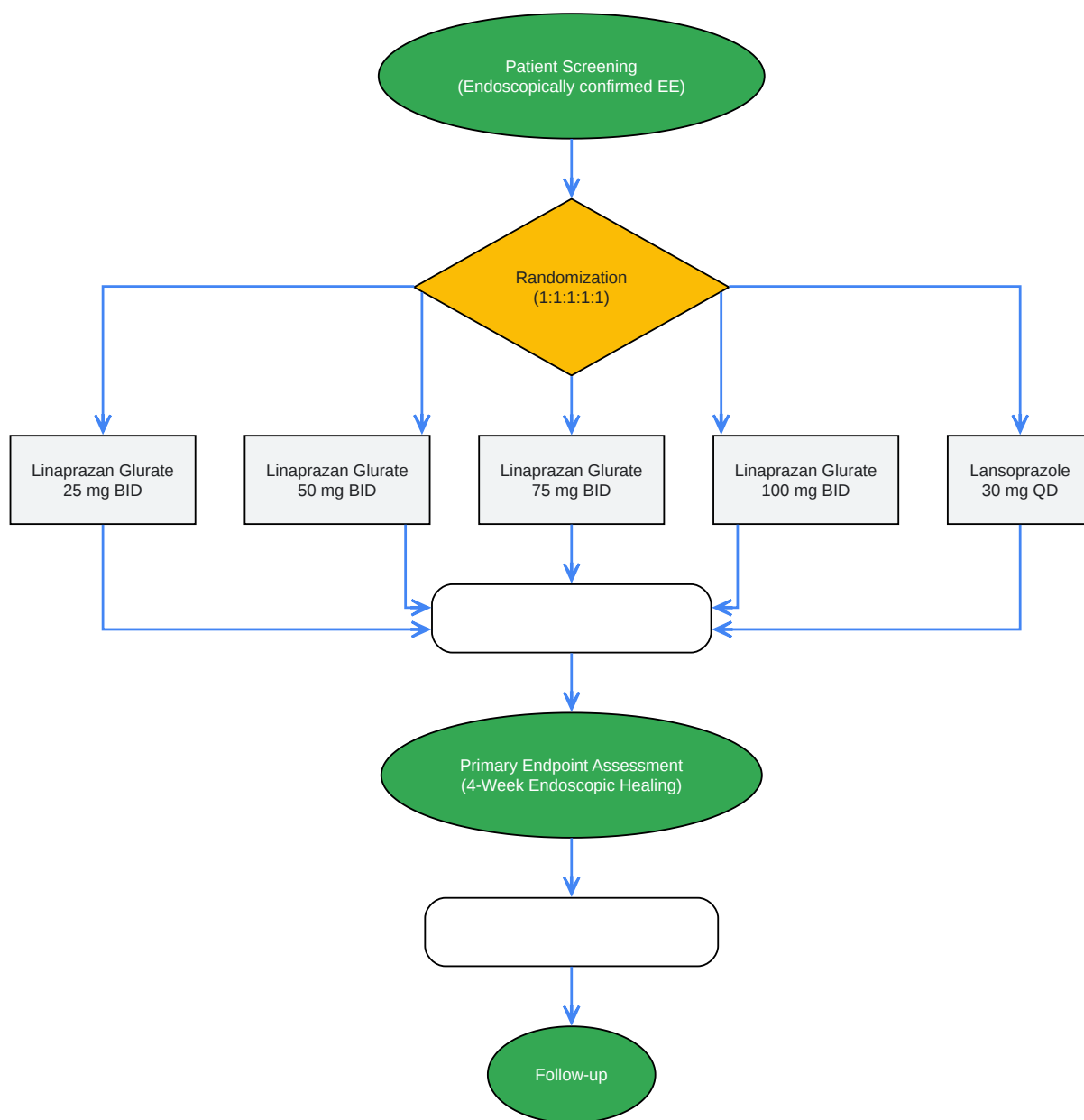


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Diagram 2: Mechanism of Action of **Linaprazan Glurate** (P-CAB).

Experimental Workflow

The following diagram outlines the general workflow of the LEED Phase II clinical trial.



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Diagram 3: LEED Phase II Clinical Trial Workflow.**Need Custom Synthesis?**

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References

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